(S)-Benzyl 5-oxopyrrolidine-2-carboxylate
Overview
Description
“(S)-Benzyl 5-oxopyrrolidine-2-carboxylate, 95%” is a chemical compound with the molecular formula C12H13NO3 . It’s often used in research and development .
Synthesis Analysis
While specific synthesis methods for “this compound, 95%” were not found, similar compounds are often synthesized through various chemical reactions . For instance, a diastereoselective method was developed for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates .Scientific Research Applications
Understanding Ligand-Metal Interactions
The study by Lewandowski et al. (2005) provides insights into the interaction between metals and biologically significant molecules, including carboxylic acids like (S)-Benzyl 5-oxopyrrolidine-2-carboxylate. The research demonstrates how metals influence the electronic systems of these molecules, which is crucial for understanding their reactivity and the stability of complex compounds (Lewandowski, Kalinowska, & Lewandowska, 2005).
Supramolecular Chemistry and Polymer Processing
The work of Cantekin, de Greef, and Palmans (2012) explores the use of molecules related to this compound in supramolecular chemistry and polymer processing. They emphasize the potential of benzene-1,3,5-tricarboxamides (BTAs), to which this compound is structurally similar, in applications ranging from nanotechnology to biomedical applications, highlighting the versatility and potential of such compounds (Cantekin, de Greef, & Palmans, 2012).
Role in Plant Defense Mechanisms
Qamar, Mysore, and Senthil-Kumar (2015) discuss the significance of pyrroline-5-carboxylate (P5C), a molecule structurally related to this compound, in plant defense against pathogens. They elucidate how P5C metabolism is tightly regulated in plants during pathogen infection and stress conditions, indicating the biological importance of such compounds (Qamar, Mysore, & Senthil-Kumar, 2015).
Mechanism of Action
Target of Action
It is known that the compound is used in biochemical research and as a building block in peptide synthesis .
Mode of Action
It is known to be used in the synthesis of peptides, suggesting it may interact with amino acids or proteins in its target organisms .
Biochemical Pathways
As a component in peptide synthesis, it may play a role in protein-related pathways .
Result of Action
It has been used in the synthesis of peptides, suggesting it may contribute to the formation of proteins or other bioactive compounds .
Action Environment
Like most biochemical reagents, its activity is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
benzyl (2S)-5-oxopyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-6-10(13-11)12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOCDGGRHAHOJ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60555-57-9 | |
Record name | Benzyl PCA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060555579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 5-oxoprolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL PCA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUS14HJ3HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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